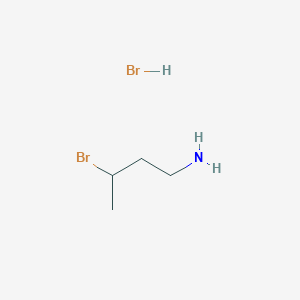
3-Bromobutane-1-aminehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromobutane-1-aminehydrobromide is a chemical compound that has been widely used in scientific research. It is a derivative of butylamine and is commonly used as a reagent in organic synthesis. The compound has several properties that make it useful in scientific research, including its ability to react with a variety of different compounds and its relatively low toxicity.
Wissenschaftliche Forschungsanwendungen
Liquid Phase Amination
Yokoyama et al. (2000) studied the amination of 1-bromobutane in an aqueous ammonia solution, revealing the formation of n-butylamine and di-n-butylamine as major products. This research highlights the significance of 1-bromobutane in synthesizing amines under specific conditions (Yokoyama et al., 2000).
Enantioselective Surface Chemistry
Rampulla et al. (2006) explored the enantioselective surface chemistry of R-2-bromobutane on chiral copper surfaces, revealing insights into molecular adsorption and debromination processes. This study underscores the potential application of bromobutanes in studying surface chemistry and reaction mechanisms (Rampulla et al., 2006).
Thermodynamics of Ionic Liquid Precursors
Paulechka et al. (2011) measured the heat capacity and fusion parameters of 1-bromobutane, providing crucial data for calculating thermodynamic functions in the crystal and liquid states. This research is vital for understanding the thermodynamic properties of bromobutane in the context of ionic liquid synthesis (Paulechka et al., 2011).
Synthesis of Homoallylic Amines
Das et al. (2006) demonstrated the synthesis of homoallylic amines using a catalytic amount of (bromodimethyl)sulfonium bromide. This finding illustrates the role of bromobutane derivatives in facilitating multi-component synthesis reactions (Das et al., 2006).
CO2 Capture by Task-Specific Ionic Liquid
Bates et al. (2002) conducted a study on a new room temperature ionic liquid incorporating a cation with an appended amine group for CO2 capture. This highlights the use of bromobutane derivatives in environmental applications like CO2 sequestration (Bates et al., 2002).
Catalysis in Cycloaddition Reactions
Xu et al. (2015) prepared a mesoporous-C4N4-based catalyst grafted with n-bromobutane, showing high catalytic conversion and selectivity in the cycloaddition of CO2 with propylene epoxide. This indicates the effectiveness of bromobutane-modified catalysts in chemical synthesis (Xu et al., 2015).
Photodissociation Studies
Zhou et al. (2012) investigated the photodissociation dynamics of 2-bromobutane, providing valuable data on the speed and angular distributions of bromine fragments. This research contributes to the understanding of molecular dissociation processes in bromobutanes (Zhou et al., 2012).
Eigenschaften
IUPAC Name |
3-bromobutan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.BrH/c1-4(5)2-3-6;/h4H,2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGGCFOFXPMWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

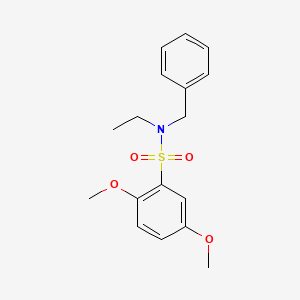
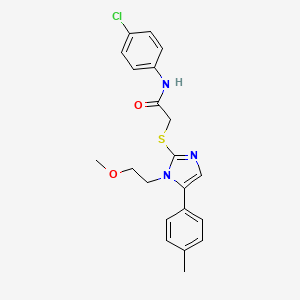
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2627314.png)
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2627315.png)
![4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2627317.png)
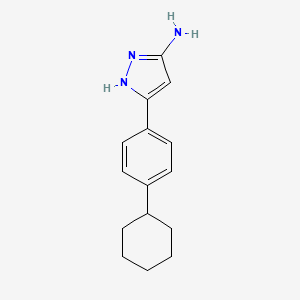
![2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2627321.png)
![4-chloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2627322.png)
![3-benzyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
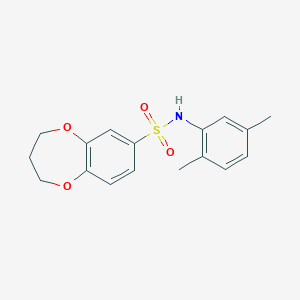
![[3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] pentanoate](/img/structure/B2627326.png)
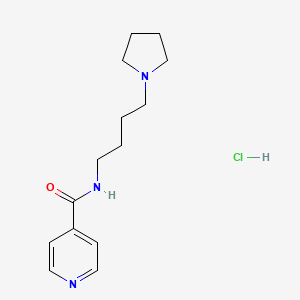
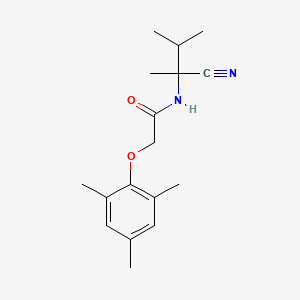
![Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2627335.png)